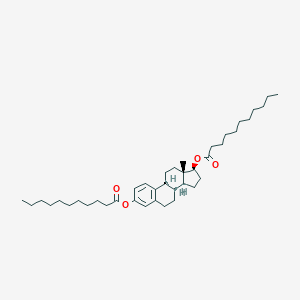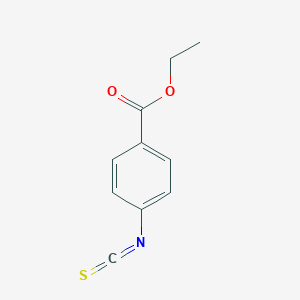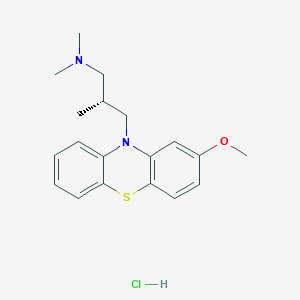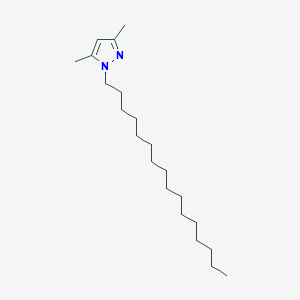
3,5-Dimethyl-1-hexadecylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-hexadecylpyrazole, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of pyrazoles, which are organic compounds that contain a five-membered ring with two adjacent nitrogen atoms. In
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-hexadecylpyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is implicated in the growth and proliferation of cancer cells. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in cells and organisms. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death. This compound has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-Dimethyl-1-hexadecylpyrazole in lab experiments is its relatively low toxicity compared to other compounds that have similar therapeutic properties. This compound has been found to have low acute toxicity in animal studies, making it a safer alternative for use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for the research of 3,5-Dimethyl-1-hexadecylpyrazole. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of this compound in combination with other compounds. Finally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising therapeutic properties in scientific research studies. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. While there are still limitations to its use in lab experiments and its safety and efficacy in humans are not yet fully understood, the future directions for research on this compound are promising and could lead to the development of novel therapies for a variety of diseases.
Synthesis Methods
3,5-Dimethyl-1-hexadecylpyrazole can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1-hexadecanol with ethyl diazoacetate to form the corresponding ester. The ester is then hydrolyzed to produce the carboxylic acid, which is further reacted with hydrazine hydrate in the presence of acetic acid to yield this compound. The final product is obtained through purification and isolation techniques such as recrystallization and column chromatography.
Scientific Research Applications
3,5-Dimethyl-1-hexadecylpyrazole has been investigated for its potential therapeutic properties in various scientific research studies. One of the most promising applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
properties
CAS RN |
1164-04-1 |
|---|---|
Molecular Formula |
C21H40N2 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
1-hexadecyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3 |
InChI Key |
CXLQVJKUUGHVAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
synonyms |
1-Hexadecyl-3,5-dimethyl-1H-pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





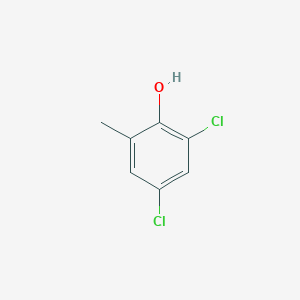

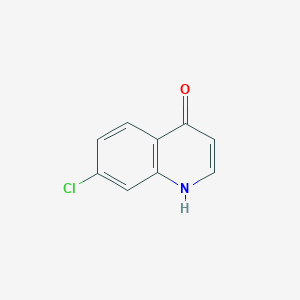
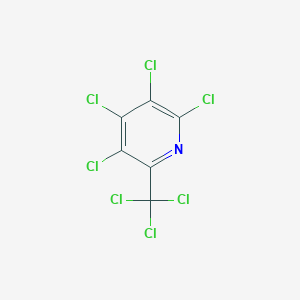

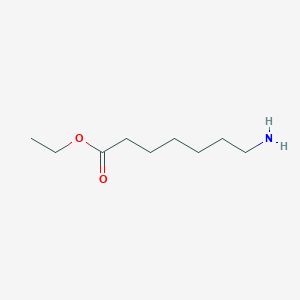

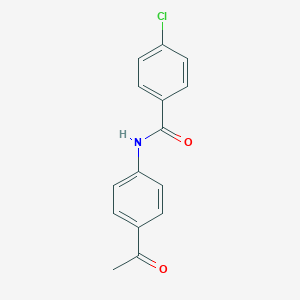
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
